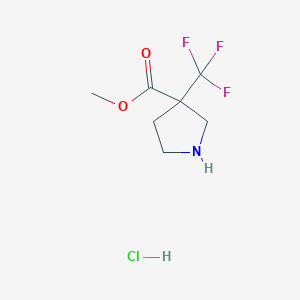

![molecular formula C20H20FNO3S B1444706 5-(2-シクロプロピル-1-(3-フルオロフェニル)-2-オキソエチル)-4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジン-2-イルアセテート CAS No. 1391194-39-0](/img/structure/B1444706.png)

5-(2-シクロプロピル-1-(3-フルオロフェニル)-2-オキソエチル)-4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジン-2-イルアセテート

説明

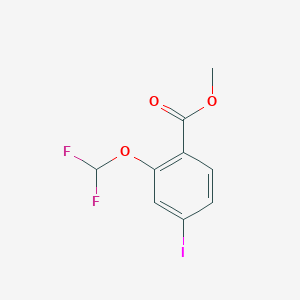

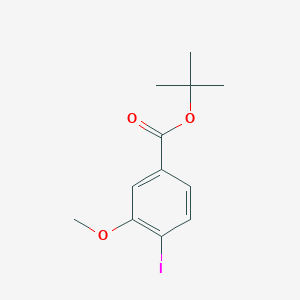

5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is a useful research compound. Its molecular formula is C20H20FNO3S and its molecular weight is 373.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗血小板剤

“3-フルオロプラズグレル”は、血小板阻害活性を持つ活性代謝物に迅速に代謝される新規チエノピリジン系プロドラッグです . P2Y12受容体の拮抗作用により抗血小板作用を示します . これは、虚血性脳卒中、心筋梗塞、その他の血栓性合併症などの治療に使用できる強力な抗血小板剤です .

抗線維化活性

この化合物は、抗線維化活性の分野で可能性を示しています . 一連の新規2-(ピリジン-2-イル)ピリミジン誘導体を設計、合成し、不死化ラット肝星細胞(HSC-T6)に対する生物活性を評価しました。 14種の化合物が、ピルフェニドンおよびBipy55'DCよりも優れた抗線維化活性を示すことがわかりました .

抗炎症および抗血栓作用の可能性

“3-フルオロプラズグレル”を含む金属錯体は、抗炎症および抗血栓作用の可能性を示しています . これらの金属錯体は通常、炎症反応および血栓形成に関連するさまざまな生化学的プロセスを阻害し、これらの生化学的経路を阻害する能力を獲得し、健康上の利益をもたらすと考えられています .

抗菌活性

“3-フルオロプラズグレル”の構成要素であるピリミジン部分は、抗菌活性を含むさまざまなタイプの生物学的および薬理学的活性があることが報告されています .

抗ウイルス活性

ピリミジン部分は、抗菌作用に加えて、抗ウイルス作用でも知られています .

抗腫瘍活性

作用機序

Target of Action

The primary target of 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate, also known as 3-Fluoro prasugrel, is the P2Y12 receptor on platelets . This receptor plays a crucial role in platelet activation and aggregation, which are key processes in blood clotting .

Mode of Action

3-Fluoro prasugrel acts by irreversibly binding to the P2Y12 receptor on platelets . This prevents the binding of adenosine diphosphate (ADP) to its platelet receptor, thereby impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This inhibition of ADP-mediated platelet activation and aggregation is the primary mode of action of 3-Fluoro prasugrel .

Biochemical Pathways

The action of 3-Fluoro prasugrel affects the ADP-mediated pathway of platelet activation. By inhibiting the P2Y12 receptor, 3-Fluoro prasugrel prevents the activation of the GPIIb/IIIa complex, which is a key step in the aggregation of platelets . This results in a reduction of platelet aggregation and thus, a decrease in blood clot formation .

Pharmacokinetics

The pharmacokinetics of 3-Fluoro prasugrel involves its metabolism in the liver to its active form . Like clopidogrel, 3-Fluoro prasugrel is a prodrug, meaning it requires metabolic activation to exert its therapeutic effect .

Result of Action

The molecular and cellular effects of 3-Fluoro prasugrel’s action primarily involve the inhibition of platelet activation and aggregation . By preventing the activation of the GPIIb/IIIa complex, 3-Fluoro prasugrel reduces the ability of platelets to aggregate and form blood clots . This can help prevent thrombotic cardiovascular events in patients with acute coronary syndrome .

Action Environment

The action, efficacy, and stability of 3-Fluoro prasugrel can be influenced by various environmental factors. For instance, the metabolic activation of 3-Fluoro prasugrel in the liver can be affected by factors such as liver function, genetic variations in metabolic enzymes, and interactions with other drugs . .

特性

IUPAC Name |

[5-[2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14/h2-4,9-10,13,19H,5-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTFHRNDRHBYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391194-39-0 | |

| Record name | 3-Fluoro prasugrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391194390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-FLUORO PRASUGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R751A973NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

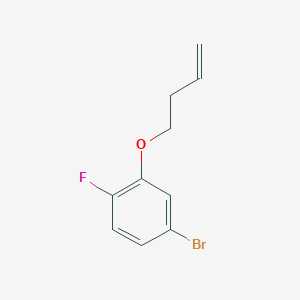

![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine](/img/structure/B1444625.png)

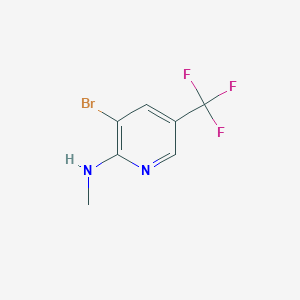

![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B1444641.png)